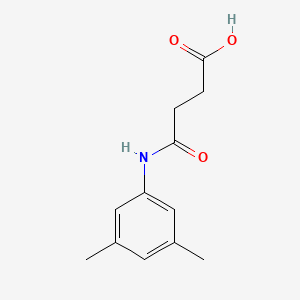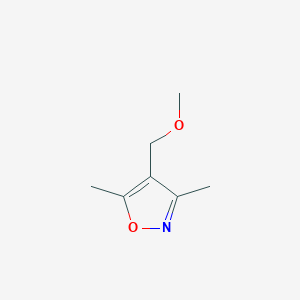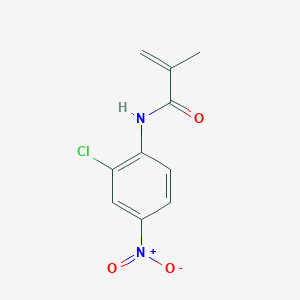![molecular formula C11H10ClF3N2O B3122839 (4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one CAS No. 303986-97-2](/img/structure/B3122839.png)
(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically a 4-chlorophenyl hydrazine derivative and a trifluoropentan-2-one precursor. The specific synthetic route may vary, but it often includes hydrazine condensation and subsequent cyclization to form the desired product. Researchers have explored various synthetic methods to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of (4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one consists of a trifluoropentanone backbone with a hydrazine moiety attached to the 4-chlorophenyl group. The E configuration indicates the geometry around the double bond. The compound’s three-dimensional arrangement influences its reactivity and properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Potential reactions include hydrazone formation , oxidation , and substitution reactions . Researchers have investigated its behavior under different conditions to understand its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Chemical Properties :
- Spectral Data : Analyze its UV, IR, and NMR spectra to identify functional groups.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analysis
- Environmental Fate of DDT and Chlorophenols : Studies on DDT isomers (like o,p′-DDT and p,p′-DDT) and chlorophenols discuss the environmental processes affecting these compounds, such as biotransformation and volatilization. The research underscores the importance of isomer-specific analyses in understanding environmental fate and source apportionment, highlighting techniques that could be relevant for studying the environmental behavior of complex organic pollutants including those structurally related to the query compound (Ricking & Schwarzbauer, 2012).
Toxicological Aspects
- Endocrine Disruption by Chlorinated Compounds : Research on DDT and DDE reveals their roles as endocrine disruptors in humans and wildlife, implicating similar chlorinated compounds in reproductive and immunological effects. This body of work also explores the impact of these substances on mitochondrial function, suggesting avenues for investigating the biological activities of chlorinated organics (Burgos-Aceves et al., 2021).
Chemical Analysis and Degradation
- Degradation and Analysis of Chlorinated Phenols : Research on the degradation of chlorophenols by zero-valent iron and bimetal systems reviews methods for removing these toxic pollutants from the environment. Such studies are crucial for developing remediation strategies for chlorinated organic compounds, potentially including those with structural similarities to the query compound (Gunawardana, Singhal, & Swedlund, 2011).
Wirkmechanismus
The precise mechanism of action for (4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one depends on its intended use. In medicinal chemistry, it may interact with specific biological targets, modulating enzymatic activity or cellular processes. Further studies are needed to elucidate its exact mode of action.
Safety and Hazards
- Personal Protective Equipment : Recommend appropriate PPE for researchers working with this compound.
Eigenschaften
IUPAC Name |
(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c1-7(6-10(18)11(13,14)15)16-17-9-4-2-8(12)3-5-9/h2-5,17H,6H2,1H3/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJOIUFEPRLUIN-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3122760.png)


![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122789.png)



![2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3122815.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3122817.png)
![6-[(4-Nitrophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one](/img/structure/B3122825.png)

![(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate](/img/structure/B3122847.png)
